

Comprehensive Technical Guide: 2,3-Dihydroxybenzoic Acid in Siderophore Systems

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Introduction to 2,3-Dihydroxybenzoic Acid and its Role as a Siderophore Building Block

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a key **catechol-type phenolic acid** that serves as a fundamental building block for numerous **microbial siderophores**—specialized iron-chelating compounds produced by bacteria, fungi, and plants under iron-limited conditions. This dihydroxybenzoic acid derivative features a **catechol group** (ortho-dihydroxybenzene) that, upon deprotonation, exhibits exceptionally high affinity for ferric iron (Fe^{3+}), forming stable octahedral complexes that can be transported into microbial cells through specific receptor systems. The **carboxylic acid functional group** provides an attachment point through which 2,3-DHBA incorporates into more complex siderophore scaffolds via amide or ester bond formation. As an iron-chelating moiety, 2,3-DHBA demonstrates remarkable **metal coordination efficiency**, with the catechol group capable of participating in bidentate coordination of ferric ions, contributing to the impressive iron-binding constants observed in siderophores that incorporate this molecule [1] [2].

The **biological significance** of 2,3-DHBA extends beyond its role as a siderophore precursor. This molecule occurs naturally in various plants, bacteria, and fungi, and has been identified in *Phyllanthus acidus*, the aquatic fern *Salvinia molesta*, and particularly abundant in the fruits of *Flacourtia inermis* [1]. Research has revealed that 2,3-DHBA itself possesses **inherent antimicrobial properties** and has been investigated as a potentially useful **iron-chelating drug** [1]. In humans, 2,3-DHBA has been identified as a **product of**

aspirin metabolism, though its physiological significance in this context remains under investigation [1]. From a chemical perspective, 2,3-DHBA presents as a colorless solid with a melting point of 205°C, good solubility in water, ethanol, diethyl ether, and acetone, and a molecular weight of 154.121 g·mol⁻¹ [1] [3]. Its **acid dissociation constants** (pKa values) are approximately 2.91 for the carboxylic acid group, with additional pKa values corresponding to the ionization of the phenolic hydroxyl groups [3].

Table 1: Fundamental Chemical and Physical Properties of 2,3-Dihydroxybenzoic Acid

Property	Value/Description	Reference
Chemical Formula	C ₇ H ₆ O ₄	[1]
Molar Mass	154.121 g·mol ⁻¹	[1]
Melting Point	205°C (401°F; 478 K)	[1]
Appearance	Colorless solid	[1]
Density	1.542 g/cm ³ at 20°C	[1]
Solubility in Water	Soluble	[1]
pKa	2.91 (at 25°C)	[3]
logP	1.20	[3]

Biosynthesis Pathways and Molecular Mechanisms

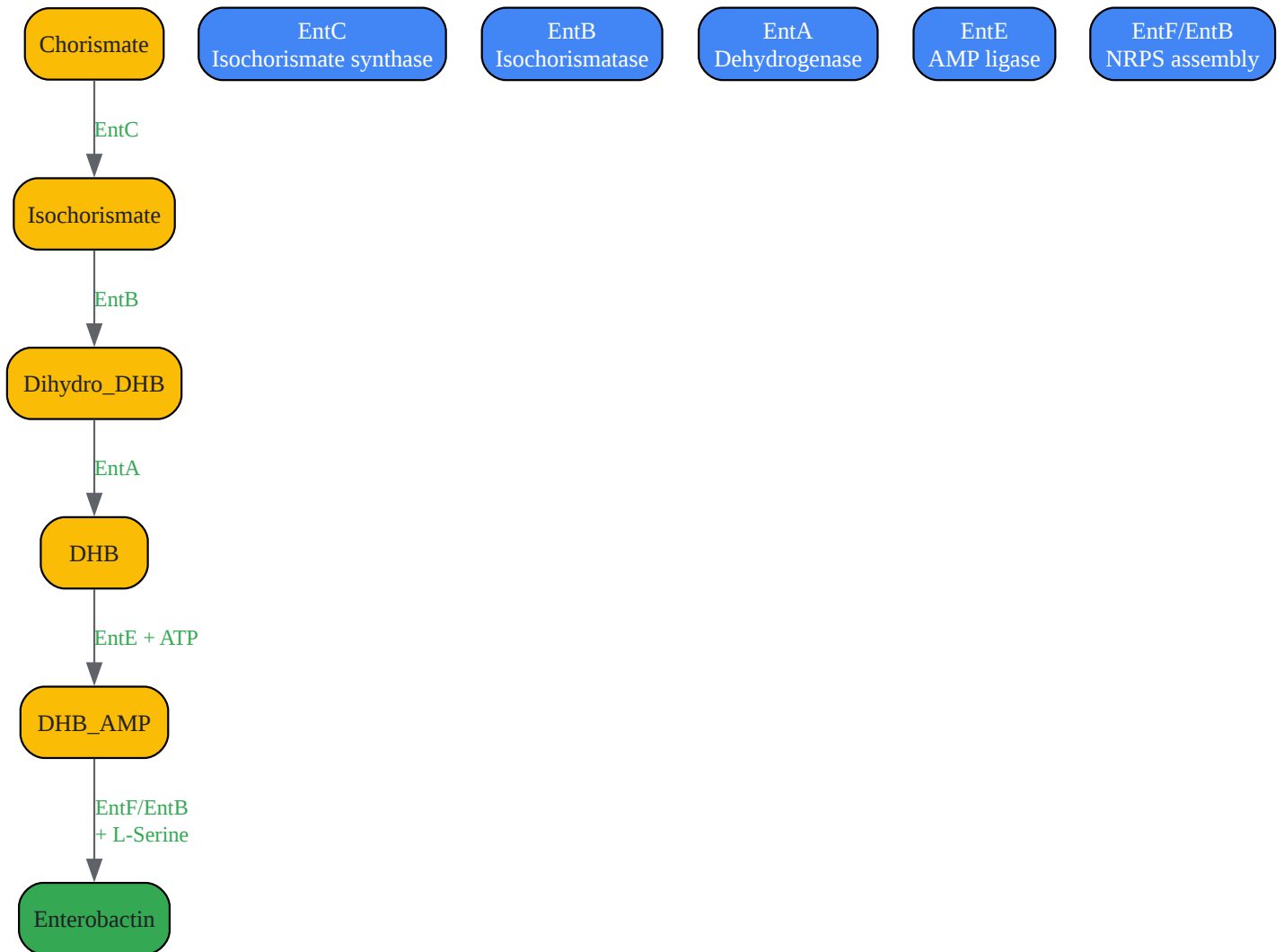
Biosynthetic Pathway from Chorismate

The **primary biosynthetic route** to 2,3-DHBA begins with chorismate, a key intermediate in the shikimate pathway. In *Escherichia coli*, this conversion requires three enzymes encoded by the *entCEBA* operon. First, **isochorismate synthase (EntC)** catalyzes the conversion of chorismate to isochorismate through an intramolecular rearrangement. Next, **isochorismatase (EntB)** facilitates the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, incorporating two hydroxyl groups into the aromatic ring system.

Finally, **2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA)** carries out a reductive aromatization to produce the mature 2,3-DHBA molecule [2] [4]. This three-step enzymatic cascade represents a **highly conserved pathway** across diverse bacterial species, though genetic organization and regulation may vary. The entire process occurs under **iron-starved conditions**, as iron sufficiency typically represses transcription of the biosynthetic genes through Fur-mediated regulation [2].

Incorporation into Siderophores

Once synthesized, 2,3-DHBA must be **activated and incorporated** into more complex siderophore structures. This process is mediated by **2,3-dihydroxybenzoate-AMP ligase (EntE in *E. coli*)**, which adenylates the carboxylic acid group of 2,3-DHBA, forming an acyl-adenylate intermediate with the consumption of ATP. This **activated intermediate** is then transferred to carrier proteins or directly to nucleophiles to form amide or ester linkages. In the well-characterized enterobactin system, activated 2,3-DHBA is transferred to the aryl carrier protein domain of EntB (holo-EntB-arylCP), and subsequently coupled to L-serine residues through the action of the nonribosomal peptide synthetase EntF [2] [4]. The **final assembly** of enterobactin involves the trimerization of three DHB-L-serine units through ester bonds to form the macrocyclic lactone structure characteristic of this powerful siderophore. Similar biosynthetic logic applies to other 2,3-DHBA-containing siderophores, including **amonabactin** in *Aeromonas* species, **acinetobactin** in *Acinetobacter baumannii*, and **bacillibactin** in *Bacillus subtilis*, though the specific assembly enzymes and final architectures differ [5] [6] [2].



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Visualization of the 2,3-DHBA biosynthetic pathway from chorismate to enterobactin

Structural Biology of 2,3-DHBA Processing Enzymes

Adenylation Domain Architecture and Function

The **structural basis** for 2,3-DHBA recognition and activation has been elucidated through X-ray crystallographic studies of several adenylation enzymes, including **BasE** from the acinetobactin system and **FbsH** from the fimsbactin pathway. These enzymes belong to the **ANL superfamily** (Adenylation NRPS-like) of adenyating enzymes and share a conserved modular architecture consisting of two large domains: a **N-terminal domain** responsible for substrate binding and adenylation formation, and a **C-terminal domain** that often functions in thioesterification or interacts with carrier proteins [6] [7]. The **active site** typically contains a conserved phosphate-binding loop (P-loop) for ATP coordination and multiple residues that position the 2,3-DHBA substrate for nucleophilic attack on the α -phosphate of ATP. Recent structural studies of FbsH bound to 2,3-DHBA (PDB ID: 9BHY) at 2.30 Å resolution reveal precise **molecular interactions** between enzyme and substrate, including hydrogen bonding with the catechol hydroxyl groups and π -stacking interactions with the aromatic ring [7]. These structural insights provide a **foundation for engineering** altered substrate specificity through targeted mutagenesis of active site residues.

Enzyme Engineering for Substrate Promiscuity

Structure-guided engineering of 2,3-DHBA adenylation domains has emerged as a promising strategy for generating novel siderophore analogs with potential therapeutic applications. Research on both **BasE** (from *Acinetobacter baumannii*) and **FbsH** (from the fimsbactin pathway) has demonstrated that **targeted mutations** in the substrate-binding pocket can expand enzyme promiscuity to accept alternate aryl substrates. For BasE, mutagenesis of active site residues created enlarged binding pockets that accommodated C4-modified DHB analogs while maintaining catalytic efficiencies comparable to the wild-type enzyme with its natural substrate [6]. Similarly, engineering of FbsH produced enzyme variants with **enhanced tolerance** for DHB analogs containing modifications at the C4 position [7]. This engineered substrate flexibility enables **chemoenzymatic production** of siderophore analogs that could potentially block native iron uptake systems or serve as carriers for antibiotic conjugates, representing a promising approach to combating antibiotic-resistant pathogens.

Table 2: Key Structural Features of 2,3-DHBA Processing Enzymes

Enzyme	Organism	PDB ID	Resolution	Key Structural Features	Reference
FbsH (with DHB)	<i>Acinetobacter baumannii</i>	9BHY	2.30 Å	Wild-type enzyme with natural substrate 2,3-	[7]

Enzyme	Organism	PDB ID	Resolution	Key Structural Features	Reference
				DHBA bound	
BasE (mutants)	<i>Acinetobacter baumannii</i>	Not specified	Various	Mutants with expanded binding pockets for DHB analogs	[6]
DhbE	<i>Bacillus subtilis</i>	Not specified	Not specified	Standalone A-domain in bacillibactin biosynthesis	[2]
EntE	<i>Escherichia coli</i>	Not specified	Not specified	Forms complex with EntA to enhance activity	[8]

Genetic Organization and Diversity of 2,3-DHBA Biosynthesis

The **genetic determinants** for 2,3-DHBA biosynthesis display both conserved features and remarkable diversity across bacterial taxa. In *Escherichia coli*, the **enterobactin biosynthesis cluster** (*entCEBA*) encodes the complete pathway for 2,3-DHBA production and its subsequent incorporation into the siderophore enterobactin. This operon exhibits a conserved gene order, **with *entC* (isochorismate synthase) preceding *entE* (2,3-dihydroxybenzoate-AMP ligase), *entB* (isochorismatase/aryl carrier protein), and *entA* (dehydrogenase)** [2] [4]. However, comparative genomics reveals that other bacterial genera have evolved distinct genetic architectures for 2,3-DHBA production. In *Aeromonas* species, for example, two non-homologous gene clusters mediate 2,3-DHBA synthesis: the *aeb* system in enterobactin-producing strains and the *amo* system in amonabactin producers [5]. Notably, **gene probes** for the *E. coli entCEBA* genes do not hybridize with *Aeromonas* DNA, indicating significant sequence divergence despite functional conservation [5].

This **genetic diversity** extends to the regulatory mechanisms controlling 2,3-DHBA production. In most bacteria, expression of 2,3-DHBA biosynthetic genes is **iron-responsive**, repressed under iron-replete conditions by Fur-family metalloregulators, and derepressed under iron limitation. However, species-specific additional regulatory layers exist, including integration with quorum sensing systems, oxidative stress responses, and virulence regulons in pathogenic species. The **evolutionary relationships** between these

diverse genetic systems remain partially elucidated, though current evidence suggests they may have **diverged from an ancestral group** of 2,3-DHBA genes, adapting to specific ecological niches and metabolic requirements [5]. This genetic plasticity enables bacteria to fine-tune their iron acquisition capabilities in response to environmental challenges, contributing to the ecological success of diverse bacterial lineages across varied habitats.

Experimental Methods and Protocols

Enzyme Kinetics and Adenylation Assays

Quantitative analysis of 2,3-DHBA adenylation activity typically employs ATP-PP_i exchange assays to measure the reverse reaction or direct spectrophotometric/microscopic assays to monitor reaction progress. The following protocol adapts established methods for studying EntE and related adenylation domains [2] [8]:

- **Reaction Conditions:** Prepare assay mixtures containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 5 mM sodium pyrophosphate (³²P-labeled for sensitive detection), 0.5-2 mM 2,3-DHBA or analog, and appropriately diluted enzyme in a total volume of 100 μL.
- **Incubation Parameters:** Conduct reactions at 28°C for 15-60 minutes, optimizing for linear product formation.
- **Termination and Detection:** Stop reactions by adding 200 μL of acidic charcoal suspension (2% w/v in 0.1 M HCl, 5 mM sodium pyrophosphate). Wash three times with 1 mL of 0.1 M HCl, 5 mM sodium pyrophosphate, then once with ethanol. Measure bound radioactivity by liquid scintillation counting.
- **Kinetic Analysis:** Determine K_m and V_{max} values by varying substrate concentrations and fitting data to appropriate kinetic models. For enzyme engineering studies, compare catalytic efficiency (k_{cat}/K_m) for native versus alternate substrates [6] [2].

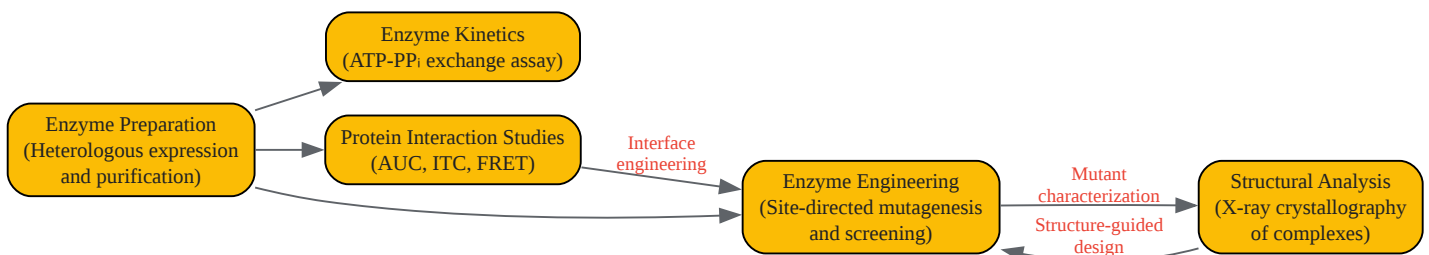
Protein-Protein Interaction Studies

The **functional enhancement** of EntE activity through interaction with EntA can be investigated using multiple biophysical approaches [8]:

- **Analytical Ultracentrifugation (AUC):** Conduct sedimentation equilibrium experiments at 4°C in 20 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol. Use protein concentrations ranging from 0.5 to 20

μM . Analyze data using appropriate software to determine association states and equilibrium constants.

- **Pull-down Assays:** Incubate His-tagged EntA with untagged EntE (or vice versa) in binding buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100) for 30 minutes at 4°C. Add Ni-NTA resin and incubate with gentle mixing for 1 hour. Wash with binding buffer containing 20 mM imidazole, then elute with 250 mM imidazole. Analyze by SDS-PAGE and Western blotting.
- **Isothermal Titration Calorimetry (ITC):** Perform titrations at 10°C by injecting 10 μL aliquots of 200 μM EntE into 20 μM EntA in matched buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Use 180-second intervals between injections. Fit data to appropriate binding models to determine stoichiometry and thermodynamic parameters.
- **Fluorescence Resonance Energy Transfer (FRET):** Monitor EntA-EntE interactions by labeling proteins with appropriate fluorophores (donor on EntE, acceptor on EntA) or using intrinsic protein fluorescence. Measure fluorescence changes upon mixing, analyzing binding behavior through sigmoidal curve fitting [8].



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Experimental workflow for studying 2,3-DHBA adenylation enzymes and their interactions

Research Applications and Future Directions

Therapeutic Development and Antimicrobial Strategies

The **essential role** of 2,3-DHBA-containing siderophores in bacterial virulence makes them attractive targets for **novel anti-infective strategies**. Research efforts are exploring multiple approaches: First, **siderophore analogs** that compete with native siderophores for iron binding or receptor recognition can disrupt bacterial iron acquisition, potentially inhibiting growth of pathogenic species. Second, the **siderophore-antibiotic**

conjugate approach (often called the "Trojan horse" strategy) exploits bacterial iron transport systems to deliver antimicrobial payloads into cells, potentially overcoming permeability-based resistance mechanisms [6]. Recent work with acinetobactin analogs demonstrates that **structural modifications** to the 2,3-DHBA moiety can generate compounds that interfere with native iron acquisition in *Acinetobacter baumannii*, resulting in growth inhibition under iron-limited conditions [6]. Similarly, engineering the fimsbactin pathway enzymes to produce **non-native siderophores** may yield compounds that block iron uptake or serve as carriers for antibiotic cargo in multidrug-resistant pathogens [7].

Chemoenzymatic Production of Siderophore Analogs

The **substrate promiscuity** of engineered 2,3-DHBA adenylation domains enables chemoenzymatic approaches to siderophore analog production. Current methodology involves:

- **Enzyme Engineering:** Create adenylation domain variants with expanded substrate specificity through structure-guided mutagenesis of active site residues [6] [7].
- **In Vitro Reconstitution:** Combine wild-type or engineered adenylation domains with downstream biosynthetic enzymes (carrier proteins, condensation domains, etc.) to produce siderophore analogs [7].
- **Analytical Validation:** Characterize novel compounds using LC-MS, NMR, and iron-binding assays to confirm structure and function.
- **Biological Assessment:** Evaluate analogs for antimicrobial activity, iron uptake inhibition, or potential as drug delivery vectors [6].

While these approaches show promise, current limitations include the **modest conversion rates** often observed with non-native substrates and the **selectivity bottlenecks** imposed by downstream catalytic domains in NRPS assembly lines [7]. Future research directions will likely focus on engineering complete biosynthetic pathways rather than individual enzymes, developing high-throughput screening methods for analog discovery, and optimizing reaction conditions to improve yields of target compounds.

Conclusion

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References

1. , 2 - 3 - Wikipedia Dihydroxybenzoic acid [en.wikipedia.org]
2. sciencedirect.com/topics/chemistry/ 2 - 3 - dihydroxybenzoic - acid [sciencedirect.com]
3. , 2 - 3 - Dihydroxy : Uses, Interactions... | DrugBank Online Benzoic Acid [go.drugbank.com]
4. sciencedirect.com/topics/medicine-and-dentistry... [sciencedirect.com]
5. Diversity of siderophore genes encoding biosynthesis of... [link.springer.com]
6. The structural basis of substrate selectivity of the acinetobactin... [pubmed.ncbi.nlm.nih.gov]
7. RCSB PDB - 9BHY: Structure of FbsH, an NRPS adenylation domain... [rcsb.org]
8. Enzymatic adenylation of 2 , 3 -dihydroxybenzoate is enhanced by... [pubmed.ncbi.nlm.nih.gov]

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